Cas no 2137639-06-4 (3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester)
![3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester structure](https://www.kuujia.com/scimg/cas/2137639-06-4x500.png)
3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester
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- Inchi: 1S/C13H22ClNO5/c1-12(2,3)20-11(17)15-6-4-5-13(18,8-15)7-10(16)19-9-14/h18H,4-9H2,1-3H3
- InChI Key: APVVAJLGPVEQBQ-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCCC(O)(CC(OCCl)=O)C1
3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-387098-0.1g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 0.1g |
$956.0 | 2023-03-02 | ||
Enamine | EN300-387098-1.0g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-387098-0.25g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 0.25g |
$999.0 | 2023-03-02 | ||
Enamine | EN300-387098-10.0g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 10.0g |
$4667.0 | 2023-03-02 | ||
Enamine | EN300-387098-0.05g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 0.05g |
$912.0 | 2023-03-02 | ||
Enamine | EN300-387098-2.5g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 2.5g |
$2127.0 | 2023-03-02 | ||
Enamine | EN300-387098-5.0g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 5.0g |
$3147.0 | 2023-03-02 | ||
Enamine | EN300-387098-0.5g |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate |
2137639-06-4 | 0.5g |
$1043.0 | 2023-03-02 |
3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester
Recent Advances in the Application of 3-Piperidineacetic Acid Derivatives in Medicinal Chemistry
The compound 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester (CAS: 2137639-06-4) has recently garnered significant attention in the field of medicinal chemistry due to its versatile applications in drug discovery and development. This derivative of piperidineacetic acid serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the design of protease inhibitors and modulators of neurotransmitter systems. Recent studies have highlighted its potential in addressing unmet medical needs, such as neurodegenerative disorders and infectious diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of this compound as a key building block in the synthesis of novel cathepsin inhibitors. The chloromethyl ester moiety was found to facilitate efficient coupling reactions with nucleophilic amino acid residues, enabling the development of potent and selective inhibitors. The study reported a significant improvement in inhibitory activity (IC50 values in the nanomolar range) compared to previous generations of inhibitors, underscoring the compound's utility in drug design.
Another notable application was reported in Bioorganic & Medicinal Chemistry Letters, where 2137639-06-4 was utilized in the development of gamma-aminobutyric acid (GABA) receptor modulators. The tert-butoxycarbonyl (Boc) protected hydroxy group and the reactive chloromethyl ester allowed for precise structural modifications, leading to compounds with enhanced blood-brain barrier permeability and receptor subtype selectivity. These findings open new avenues for the treatment of anxiety disorders and epilepsy.
The synthetic versatility of 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, chloromethyl ester has also been exploited in the field of antibiotic development. A 2024 study in ACS Infectious Diseases described its incorporation into novel β-lactamase inhibitors, where the compound's unique stereochemistry contributed to improved binding affinity against resistant bacterial strains. This research addresses the growing challenge of antimicrobial resistance and provides a promising scaffold for next-generation antibiotics.
From a chemical perspective, recent advances in the large-scale synthesis of 2137639-06-4 have been reported, with several pharmaceutical companies developing more efficient and environmentally friendly production methods. These process improvements have significantly reduced production costs while maintaining high purity standards, making the compound more accessible for research and development purposes.
Looking forward, the unique structural features of this piperidineacetic acid derivative continue to inspire innovative applications in drug discovery. Ongoing research is exploring its potential in targeted protein degradation (PROTAC technology) and as a linker molecule in antibody-drug conjugates. The compound's ability to serve as a multifunctional building block positions it as a valuable asset in the medicinal chemist's toolkit for years to come.
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